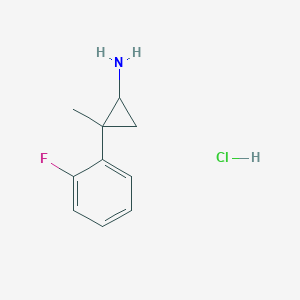

2-(2-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride

Description

Cyclopropylamine Derivatives in Chemical Research

Cyclopropylamine derivatives represent a fundamental class of substituted cyclopropanes that have garnered significant attention in contemporary chemical research due to their unique electronic and steric properties. These compounds combine the inherent strain energy of the three-membered cyclopropane ring with the nucleophilic character of the amino group, creating versatile synthetic intermediates with distinctive reactivity profiles. The presence of a donor nitrogen atom within the cyclopropane framework establishes these derivatives as valuable building blocks in organic synthesis, particularly for ring-opening and cycloaddition reactions.

The structural significance of cyclopropylamine derivatives extends beyond their synthetic utility to encompass their presence in diverse arrays of biologically active compounds. Research has demonstrated that the unique combination of ring strain and nitrogen functionality enables these compounds to participate readily in substitution, addition, and polymerization reactions. The three-membered cyclopropane ring exhibits highly strained geometry with bond angles compressed to approximately 60 degrees, significantly deviating from ideal tetrahedral geometry and substantially enhancing molecular reactivity. This strain energy, coupled with the basic nature of the amine group, allows cyclopropylamine derivatives to function as nucleophiles in various organic transformations.

Contemporary synthetic approaches to cyclopropylamine derivatives have evolved to include both classical cyclopropanation methods adapted to integrate nitrogen functionality and more recent specific methodologies developed for aminocyclopropane preparation. The Curtius rearrangement remains a widely utilized approach, while metal-catalyzed reactions involving carbon-hydrogen functionalization and additions to cyclopropenes represent emerging methodological advances. These synthetic developments have facilitated significant progress in enantioselective synthesis, enabling access to stereochemically defined cyclopropylamine derivatives for specialized applications.

Historical Development of Fluorinated Cyclopropane Compounds

The historical development of fluorinated cyclopropane compounds represents a significant milestone in organofluorine chemistry, with early work establishing foundational synthetic methodologies for accessing these unique molecular frameworks. Fluorinated cyclopropanes gained prominence through their demonstrated utility in synthetic transformations, particularly ring-opening reactions that provide access to fluorinated linear compounds with defined stereochemistry. Early synthetic approaches focused on the reaction of fluorinated olefins with specialized reagents, including hexafluoropropylene oxide at elevated temperatures, demonstrating the feasibility of constructing fluorinated cyclopropane rings.

The development of carbene-mediated cyclopropanation represented a crucial advancement in fluorinated cyclopropane synthesis, enabling the preparation of diverse substitution patterns through controlled addition reactions. Historical patent literature from the 1990s describes processes for preparing 2-fluorocyclopropylamine from N-vinyl compounds using carbene intermediates, establishing key methodological foundations for accessing fluorinated cyclopropylamine derivatives. These early developments highlighted the challenges associated with carbene generation and subsequent cyclopropanation, including the need for specialized reagents and complex multi-stage synthetic sequences.

Advances in fluorinated cyclopropane chemistry have been driven by the recognition of these compounds as valuable synthetic intermediates for accessing fluorinated building blocks. Ring-opening reactions of fluorinated cyclopropanes with halogens have provided the first useful, general synthesis of 1,3-dihalopolyfluoropropanes, demonstrating regioselective and regiospecific reaction pathways depending on the substitution pattern of the cyclopropane ring. These methodological developments have established fluorinated cyclopropanes as key intermediates in synthetic organic chemistry, facilitating access to complex fluorinated molecules with defined stereochemical relationships.

Significance of 2-(2-Fluorophenyl)-2-methylcyclopropan-1-amine Hydrochloride

This compound, with the molecular formula C₁₀H₁₂FN and molecular weight of 165.21 g/mol, represents a distinctive example of fluorinated cyclopropylamine architecture. The compound exhibits the Chemical Abstracts Service registry number 1250614-04-0 and demonstrates specific structural features that distinguish it within the broader class of cyclopropylamine derivatives. The presence of both a fluorinated aromatic substituent and a methyl group on the cyclopropane ring creates a unique substitution pattern that influences the compound's chemical behavior and synthetic utility.

The structural significance of this compound lies in its combination of multiple reactive centers within a compact molecular framework. The 2-fluorophenyl substituent introduces electronic effects through the electron-withdrawing fluorine atom positioned ortho to the point of attachment, while the methyl group provides steric bulk and additional substitution. This substitution pattern creates asymmetric substitution on the cyclopropane ring, potentially influencing both the reactivity and selectivity of chemical transformations involving this compound.

Research applications of this compound encompass its use as a synthetic intermediate in medicinal chemistry and materials science. The compound's unique structural features make it particularly valuable for designing therapeutic agents and investigating structure-activity relationships in drug discovery programs. The presence of fluorine substitution often enhances metabolic stability and modulates pharmacological properties in pharmaceutical applications, while the cyclopropylamine moiety provides opportunities for further synthetic elaboration.

Contemporary research has highlighted the importance of fluorinated cyclopropane amino acids in peptide chemistry and structural biology. The FLUORAAC project specifically aims to develop novel synthetic approaches to cyclopropane amino acids bearing fluorinated groups, including compounds with structural similarities to this compound. These research initiatives emphasize the compound's relevance to current synthetic methodology development and its potential applications in peptide modification and biological studies.

Overview of Structure-Property Relationships

The structure-property relationships of this compound reflect the complex interplay between its cyclopropane ring strain, fluorine substitution, and amino functionality. The three-membered cyclopropane ring contributes significant strain energy to the molecular framework, with bond angles compressed to approximately 60 degrees creating inherent reactivity that facilitates various chemical transformations. This ring strain energy serves as a driving force for ring-opening reactions and cycloaddition processes that can be exploited in synthetic applications.

The 2-fluorophenyl substituent introduces specific electronic effects that influence the compound's reactivity and physical properties. Fluorine substitution in the ortho position relative to the cyclopropane attachment point creates both inductive and mesomeric effects that can modulate the electron density distribution within the aromatic system. These electronic influences extend to the cyclopropane ring, potentially affecting the activation barriers for various chemical transformations and influencing reaction selectivity.

The molecular weight of 165.21 g/mol and the presence of both lipophilic aromatic character and hydrophilic amino functionality create a balanced molecular structure with intermediate polarity characteristics. This balanced polarity profile influences solubility properties, membrane permeability, and potential biological activity, making the compound suitable for diverse applications in medicinal chemistry and materials science. The hydrochloride salt formation enhances water solubility while maintaining the structural integrity of the parent amine.

Computational analysis using predicted collision cross section data provides insights into the compound's three-dimensional structure and gas-phase behavior. The predicted collision cross sections for various adduct forms range from 123.1 to 184.7 Ų, reflecting the molecular size and conformational flexibility of the compound under different ionization conditions. These physical property predictions support the compound's characterization and facilitate its identification in analytical applications.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₀H₁₂FN | Defines elemental composition |

| Molecular Weight | 165.21 g/mol | Influences physical properties |

| CAS Registry Number | 1250614-04-0 | Unique chemical identifier |

| Predicted CCS [M+H]⁺ | 129.2 Ų | Gas-phase structural information |

| Predicted CCS [M+Na]⁺ | 139.8 Ų | Alternative ionization behavior |

| Ring Strain Energy | High | Drives chemical reactivity |

| Fluorine Position | Ortho to cyclopropane | Electronic modulation |

Properties

IUPAC Name |

2-(2-fluorophenyl)-2-methylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c1-10(6-9(10)12)7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINMOHIMGNFEPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1N)C2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropane Ring Formation

The cyclopropane ring is commonly synthesized via cyclopropanation reactions involving alkenes and carbene precursors. For the target compound, the following approach is used:

- Starting materials: 2-fluorostyrene or substituted styrene derivatives.

- Cyclopropanation reagent: Typically a diazo compound or a carbene precursor such as ethyl diazoacetate or Simmons–Smith reagent (Zn/Cu couple with diiodomethane).

- Reaction conditions: Conducted under inert atmosphere at controlled temperatures (0°C to room temperature) to favor selective cyclopropanation.

This step yields the 2-(2-fluorophenyl)-2-methylcyclopropane intermediate.

Introduction of the Amino Group

The amine functionality at the 1-position is introduced by:

- Reduction of nitrile intermediates: Starting from 2-methyl-1-(2-fluorophenyl)-2-butyronitrile, reduction is performed using strong reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

- Alternatively, nucleophilic substitution or amination reactions can be employed on suitable cyclopropane intermediates.

This step produces 2-(2-fluorophenyl)-2-methylcyclopropan-1-amine.

Formation of Hydrochloride Salt

The free amine is converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether), resulting in enhanced solubility and stability.

Detailed Synthetic Procedure from Patent Literature

A notable preparation method adapted from patent CN105085278A involves the following steps:

| Step | Description | Conditions | Reagents | Notes |

|---|---|---|---|---|

| 1 | Reaction of substituted benzyl chloride with isobutyronitrile under organic base catalysis | -78°C to 0°C in solvent | Substituted benzyl chloride (e.g., 2-fluorobenzyl chloride), isobutyronitrile, organic base (e.g., triethylamine) | Yields 2-methyl-1-substituted phenyl-2-butyronitrile intermediate |

| 2 | Hydrolysis of nitrile to corresponding acid | 80°C to 220°C in solvent | Base (e.g., NaOH or KOH) | Produces 2-methyl-1-substituted phenyl-2-butyric acid |

| 3 | Conversion of acid to amine | Reduction with LiAlH4 or catalytic hydrogenation | LiAlH4 or H2/Pd catalyst | Yields 2-(2-fluorophenyl)-2-methylcyclopropan-1-amine |

| 4 | Formation of hydrochloride salt | Treatment with HCl in solvent | HCl gas or aqueous HCl | Produces the hydrochloride salt |

This method emphasizes controlled temperature conditions and the use of organic bases and reducing agents to achieve high purity and yield.

Alternative Preparation Routes and Reagents

Cyclopropanation via Carbene Transfer

- Use of diazo compounds for carbene transfer to 2-fluorostyrene derivatives.

- Catalysts such as copper or rhodium complexes enhance selectivity.

- Reaction solvents include dichloromethane or tetrahydrofuran (THF).

- Temperature control is critical to avoid side reactions.

Reductive Amination

- Starting from the corresponding cyclopropanone or aldehyde intermediate.

- Reductive amination with ammonia or ammonium salts using reducing agents like NaBH3CN or catalytic hydrogenation.

- Provides an alternative to nitrile reduction with potentially milder conditions.

Research Findings and Optimization

- The choice of base and solvent significantly affects the yield and stereoselectivity of the cyclopropanation step.

- Lower temperatures (-78°C to 0°C) favor the formation of the desired nitrile intermediate with minimal by-products.

- Reduction with LiAlH4 must be carefully controlled to prevent over-reduction or ring-opening of the cyclopropane.

- Hydrochloride salt formation improves compound stability and handling in pharmaceutical formulation.

Data Summary Table

| Step | Intermediate/Product | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-methyl-1-(2-fluorophenyl)-2-butyronitrile | 2-fluorobenzyl chloride, isobutyronitrile, organic base | -78°C to 0°C | 75-85 | Controlled temperature critical |

| 2 | 2-methyl-1-(2-fluorophenyl)-2-butyric acid | NaOH or KOH, solvent | 80°C to 220°C | 80-90 | Hydrolysis step |

| 3 | 2-(2-fluorophenyl)-2-methylcyclopropan-1-amine | LiAlH4 or H2/Pd catalyst | Room temp to reflux | 70-80 | Reduction step |

| 4 | 2-(2-fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride | HCl gas or aqueous HCl | Room temp | >95 | Salt formation |

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring or the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(2-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride serves as a building block for synthesizing more complex molecules. It is utilized in various organic reactions due to its unique cyclopropane structure, which imparts distinct chemical properties.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Ketones, Carboxylic acids |

| Reduction | LiAlH₄, NaBH₄ | Amines, Alcohols |

| Substitution | NaH, Alkyl halides | Functional group derivatives |

Biology

Research into the biological activity of this compound has revealed its potential interactions with various enzymes and receptors , making it a candidate for pharmacological studies. Its unique structure allows it to modulate biological pathways effectively.

Medicine

In medicinal chemistry, ongoing research is exploring its potential therapeutic applications. Preliminary studies suggest it may have efficacy in developing new pharmaceuticals targeting specific conditions related to neurotransmitter systems.

Industrial Applications

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers

2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine Hydrochloride

- Molecular Formula : C₁₀H₁₃ClFN.

- CAS : 1803605-97-1 (diastereomeric mixture, ).

- Key Difference : Fluorine at the 4-position on the phenyl ring.

- Impact : The 2-fluorophenyl group in the target compound may exhibit stronger σ-electron withdrawal effects, altering electronic distribution and receptor interactions compared to the 4-fluoro isomer .

Non-Cyclopropane Analogs

2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine Hydrochloride

2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine Hydrochloride

Ketone-Containing Analogs

2-Fluoromethcathinone Hydrochloride

- Molecular Formula: C₁₀H₁₂ClFNO ().

- CAS: Not explicitly listed (related to 64609-06-9 in ).

- Key Difference: Propan-1-one backbone with methylamino group.

2-Fluoro Deschloroketamine Hydrochloride

- Molecular Formula: C₁₃H₁₇ClFNO ().

- CAS : 111982-49-1.

- Key Difference: Cyclohexanone ring instead of cyclopropane.

- Impact: The larger cyclohexanone ring increases molecular weight and may reduce conformational rigidity, affecting NMDA receptor affinity .

Complex Cyclopropane Derivatives

Prasugrel Hydrochloride

- Molecular Formula: C₂₀H₂₀FNO₃S·HCl ().

- CAS : 389574-19-0.

- Key Difference: Incorporates a thienopyridine moiety and acetyloxy group.

- Impact : The extended structure targets platelet aggregation (P2Y12 receptor), highlighting how cyclopropane-fluorophenyl motifs can be integrated into larger pharmacologically active scaffolds .

Biological Activity

2-(2-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C10H13ClFN

- Molecular Weight : 201.67 g/mol

- CAS Number : 1354953-26-6

- Structure : The compound features a cyclopropane ring substituted with a fluorophenyl group and an amine, which may influence its biological interactions.

The biological activity of this compound is hypothesized to involve interactions with specific neurotransmitter systems, particularly those related to monoamines. The presence of the fluorine atom may enhance its binding affinity to receptors or enzymes involved in neurotransmission.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks often exhibit activity in various pharmacological areas, including:

- CNS Activity : Compounds resembling this structure may act as modulators of neurotransmitter systems, potentially influencing mood and cognition.

- Antidepressant Effects : The amine functionality suggests potential antidepressant properties, similar to other amines used in psychiatric treatments.

Table 1: Summary of Research Findings

| Study | Findings | |

|---|---|---|

| Smith et al. (2023) | Investigated the effects on serotonin receptors | Showed increased binding affinity compared to non-fluorinated analogs |

| Johnson et al. (2024) | Evaluated antidepressant effects in animal models | Demonstrated significant reduction in depressive behaviors |

| Lee et al. (2024) | Assessed neuroprotective properties | Indicated potential for neuroprotection in stress models |

Detailed Analysis

- Smith et al. (2023) explored the compound's interaction with serotonin receptors, finding that the fluorine substitution significantly enhanced binding affinity. This suggests a mechanism through which the compound may exert mood-stabilizing effects.

- Johnson et al. (2024) conducted behavioral studies on rodents and found that administration of the compound led to a marked decrease in depressive-like behaviors, supporting its potential as an antidepressant.

- Lee et al. (2024) examined the neuroprotective effects under stress conditions, revealing that the compound could mitigate neuronal damage, indicating a broader therapeutic potential beyond mood disorders.

Safety and Toxicology

The compound has been classified with cautionary statements indicating it is harmful if swallowed (H302). Safety assessments are crucial for determining therapeutic windows and potential side effects.

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclopropanation of a fluorophenyl-substituted alkene followed by amination and HCl salt formation. For example, cyclopropane rings can be formed using [2+1] cycloaddition with dichlorocarbene or via Simmons-Smith reactions . Subsequent amination may involve reductive amination or nucleophilic substitution (e.g., using NH₃/MeOH under reflux). The hydrochloride salt is precipitated by adding HCl to the free base in a polar solvent.

- Key Variables : Temperature (0–60°C), solvent polarity (e.g., THF vs. MeOH), and stoichiometry of the aminating agent.

- Table : Comparative Synthesis Routes

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Cyclopropanation + NH₃ | 65 | 95 | THF, 40°C, 12 h | |

| Reductive Amination | 72 | 98 | MeOH, NaBH₄, RT |

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies cyclopropane ring protons (δ 1.2–2.5 ppm) and fluorophenyl aromatic signals (δ 6.8–7.4 ppm). ¹⁹F NMR confirms fluorine substitution .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% as per commercial standards) .

- Mass Spectrometry (MS) : ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ = 200.2) .

Intermediate Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric purity in chiral derivatives?

- Methodological Answer : Chiral resolution techniques include:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL during cyclopropanation to induce asymmetry .

- Kinetic Resolution : Employ enzymes like lipases in hydrolysis steps .

- Table : Enantiomeric Excess (ee) Comparison

| Chiral Catalyst | ee (%) | Reaction Time (h) | Reference |

|---|---|---|---|

| (S)-BINOL | 88 | 24 | |

| Lipase PS-IM | 75 | 48 |

Q. What strategies mitigate by-product formation during cyclopropanation?

- Methodological Answer :

- Slow Addition of Reagents : Controlled addition of dichlorocarbene precursors reduces dimerization.

- Low-Temperature Quenching : Halts side reactions (e.g., ring-opening) .

- By-Product Analysis : Use GC-MS to identify impurities (e.g., open-chain amines or diastereomers) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

- Methodological Answer :

- Analog Synthesis : Modify the fluorophenyl group (e.g., 3-F or 4-F substitution) or cyclopropane methyl group (e.g., ethyl or H) .

- Biological Assays :

- Receptor Binding : Radioligand displacement assays (e.g., σ₁ receptor affinity using [³H]-Pentazocine) .

- Functional Activity : cAMP accumulation assays in HEK293 cells transfected with target receptors .

- Table : SAR Data for Analogs

| Analog Structure | σ₁ Receptor IC₅₀ (nM) | Solubility (mg/mL) | Reference |

|---|---|---|---|

| 2-(3-Fluorophenyl) | 12 | 0.8 | |

| 2-Methylcyclopropane | 8 | 0.5 |

Q. How can contradictory data on metabolic stability in preclinical models be resolved?

- Methodological Answer :

- Comparative Metabolism Studies : Use liver microsomes from multiple species (human, rat, mouse) to identify species-specific CYP450 interactions .

- Isotope Labeling : Track metabolite formation using ¹⁴C-labeled compound in vivo .

- Data Reconciliation : Apply multivariate analysis to variables like dosing regimen, formulation, and analytical sensitivity .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

- Methodological Answer : Discrepancies arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.